4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide
Description
4-Bromo-N-[2-(piperidin-1-yl)ethyl]benzamide (molecular formula: C₁₄H₁₉BrN₂O; molecular weight: 311.22 g/mol) is a brominated benzamide derivative featuring a piperidinylethylamine side chain. This compound belongs to a class of bioactive molecules where the piperidine ring and substituted benzamide core are critical for interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
4-bromo-N-(2-piperidin-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJXFKZLMCIOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves the following steps:
Bromination of Benzamide: The initial step involves the bromination of benzamide to introduce the bromine atom at the para position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of the Piperidine Derivative: The next step involves the reaction of the brominated benzamide with 2-(piperidin-1-yl)ethylamine. This reaction is typically carried out in the presence of a base such as triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring or the benzamide moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amide derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors or enzymes.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain biological targets, while the benzamide moiety can contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
The 4-bromo derivative shares structural similarities with halogenated analogs, such as 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide and 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide . Key differences arise from the halogen/methyl substituent on the benzene ring, influencing molecular geometry and intermolecular interactions:
- Dihedral Angles : The 4-chloro analog exhibits a larger dihedral angle (41.64°) between the piperidine and benzene rings compared to the 4-methyl analog (31.63°). This suggests that bulkier substituents (e.g., Br vs. Cl) may further influence planarity, though crystallographic data for the bromo compound is lacking .
- Hydrogen Bonding : In hydrated forms (e.g., 4-chloro and 4-methyl analogs), water molecules mediate O–H⋯N and O–H⋯O interactions, forming 1D chains or 2D networks. The bromo derivative’s hydration behavior remains uncharacterized but is likely similar .
Comparison with Nitrophenyl Derivatives
The structurally related 4-bromo-N-(2-nitrophenyl)benzamide () differs in the substitution pattern, replacing the piperidinylethyl group with a 2-nitrophenyl moiety. Crystallographic data for this compound reveals two molecules per asymmetric unit, with halogen-halogen (Br⋯Br) interactions dominating packing behavior .
Antimicrobial Activity
Benzamide derivatives, including piperidine-containing analogs, are reported to exhibit antibacterial and antifungal activities (). For example:
- 4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide : Demonstrated efficacy against drug-resistant microbes, attributed to the piperidine moiety’s ability to disrupt microbial membranes or enzymes .
- 4-Bromo-N-(2-nitrophenyl)benzamide : Activity data is unspecified, but nitro groups often enhance redox-mediated toxicity in pathogens .
Enzyme Inhibition
Piperidinyl-benzimidazolone derivatives (e.g., compound 43 in ) share structural motifs with the title compound but incorporate a benzimidazolone core. These molecules act as potent inhibitors of enzymes like 8-oxoguanine DNA glycosylase (OGG1), with IC₅₀ values in the nanomolar range. The piperidine ring’s chair conformation is critical for binding to hydrophobic pockets in the enzyme active site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
